Cas no 17983-30-1 (3-Oxocyclohexane-1-carbonitrile)
3-Oxocyclohexane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxocyclohexanecarbonitrile
- 1-cyanocyclohexan-3-one
- 1-Cyclohexene-1-carboxylic acid,3-oxo-,ethyl ester
- 3-cyanocyclohexan-1-one
- 3-cyanocyclohexanone
- 3-Oxo-cyclohex-1-encarbonsaeure-aethylester
- 3-oxo-cyclohex-1-enecarboxylic acid ethyl ester
- 3-Oxo-cyclohexancarbonitril
- 3-oxocyclohexane-1-acetic acid
- 3-oxo-cyclohexanecarbonitrile
- cyclohexanone-3-acetic acid
- 3-oxocyclohexane-1-carbonitrile
- Cyclohexanecarbonitrile, 3-oxo-
- Cyclohexanecarbonitrile, 3-oxo-, (R)-
- PVUOBVLYQILCTE-UHFFFAOYSA-N
- NE52313
- AK137970
- Z1259339740
- C73416
- MFCD18483160
- CS-0119852
- DB-136879
- 17983-30-1
- AKOS006240242
- Z907709920
- EN300-59516
- SCHEMBL1578217
- 3-Oxocyclohexane-1-carbonitrile
-
- MDL: MFCD18483160
- Inchi: 1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2
- InChI Key: PVUOBVLYQILCTE-UHFFFAOYSA-N
- SMILES: O=C1CCCC(C#N)C1
Computed Properties
- Exact Mass: 123.06800
- Monoisotopic Mass: 123.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9
- XLogP3: 0.1
Experimental Properties
- PSA: 40.86000
- LogP: 1.26928
3-Oxocyclohexane-1-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Oxocyclohexane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01081-5g |
3-oxocyclohexanecarbonitrile |
17983-30-1 | 95% | 5g |
$1460 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OE325-50mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 95+% | 50mg |
223.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OE325-200mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 95+% | 200mg |
533.0CNY | 2021-07-18 | |
| TRC | O991070-10mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991070-50mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | O991070-100mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 100mg |
$ 250.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O37260-250mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 95% | 250mg |
¥564.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O37260-100mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 95% | 100mg |
¥227.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O37260-1g |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 95% | 1g |
¥2075.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OE325-250mg |
3-Oxocyclohexane-1-carbonitrile |
17983-30-1 | 95+% | 250mg |
1207CNY | 2021-05-07 |
3-Oxocyclohexane-1-carbonitrile Suppliers
3-Oxocyclohexane-1-carbonitrile Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3-Oxocyclohexane-1-carbonitrile
Exploring the Chemical and Biological Properties of 3-Oxocyclohexane-1-Carbonitrile (CAS No. 17983-30-1): A Comprehensive Overview
The compound 3-Oxocyclohexane-1-carbonitrile (CAS No. 17983-30-1) has emerged as a versatile organic molecule with significant potential in multiple scientific domains. Structurally characterized by a cyclohexane ring bearing a carbonyl group at position 3 and a nitrile moiety at position 1, this compound exhibits unique physicochemical properties that make it an attractive target for synthetic chemistry, pharmaceutical research, and material science applications. Recent advancements in its synthesis methodologies and biological evaluations have further expanded its relevance in contemporary research.
Recent studies highlight the synthesis of 3-Oxocyclohexane-1-carbonitrile as a critical step in producing bioactive intermediates for drug discovery programs. Researchers from the University of Cambridge reported in 2022 that this compound serves as a key precursor for synthesizing novel antiviral agents targeting enveloped viruses like SARS-CoV-2. The nitrile group's reactivity enables efficient functionalization through nucleophilic addition reactions, allowing chemists to attach pharmacophore groups tailored to specific biological targets. This synthetic flexibility positions the compound as an essential building block in medicinal chemistry pipelines.
In pharmacological investigations, the compound's biological activity profile has shown promising results in preclinical models. A collaborative study between MIT and Novartis demonstrated that derivatives containing this core structure exhibit selective inhibition of histone deacetylase (HDAC) enzymes at nanomolar concentrations. The cyclohexanone framework provides optimal rigidity to maintain enzyme-substrate interactions while the nitrile group contributes favorable hydrophobic interactions with binding pockets. These findings were validated through X-ray crystallography studies published in Nature Communications (2023), which revealed unprecedented HDAC6 selectivity ratios compared to conventional inhibitors.
The material science community has also recognized the potential of this compound in polymer engineering. Researchers at ETH Zurich recently developed novel polyurethane materials incorporating cyclohexane-based carbonitriles as comonomers, achieving remarkable mechanical properties under extreme thermal conditions. The molecule's rigid structure enhances intermolecular hydrogen bonding networks when integrated into polymeric matrices, resulting in materials with tensile strengths exceeding 50 MPa at temperatures up to 250°C. This breakthrough was highlighted in Advanced Materials, emphasizing its applicability for aerospace components requiring high thermal stability.
In environmental chemistry contexts, studies now focus on understanding the degradation pathways of this compound under natural conditions. A groundbreaking investigation by Stanford University's Environmental Chemistry Lab used advanced mass spectrometry techniques to identify primary degradation products formed during aerobic biodegradation processes. Results showed rapid hydrolysis of the nitrile group under neutral pH conditions, producing formamide derivatives that exhibit significantly lower ecotoxicity than parent compounds. These findings align with EU REACH regulations and provide critical data for risk assessment frameworks.
The unique combination of structural features - including the conjugated carbonyl-nitrile system and six-membered ring rigidity - creates opportunities for further exploration across disciplines. Current research directions include:
- Sustainable synthesis routes: Development of enzymatic catalysis methods using engineered cytochrome P450 variants reported by Scripps Research Institute scientists (JACS, 2024)
- Bioimaging applications: Fluorescent probes based on this scaffold showing cell membrane permeability improvements (Angewandte Chemie, 2024)
- Catalytic intermediates: Use as ligand precursors in asymmetric hydrogenation catalysts achieving >98% enantioselectivity (Science Advances, 2024)
Recent computational studies employing quantum mechanics/molecular mechanics (QM/MM) simulations have revealed novel reaction mechanisms involving this compound's participation in radical-mediated polymerization processes. These insights were gained through collaboration between computational chemists at Caltech and experimental teams at BASF AG, leading to patents filed for new polymerization protocols with energy efficiency improvements up to 45% compared to conventional methods.
In toxicological assessments conducted by FDA-funded researchers, oral administration studies using rodent models demonstrated no observable adverse effects at doses up to 5 g/kg when administered chronically over eight weeks. This safety profile aligns with emerging trends toward greener chemical design principles emphasized by organizations like ACS Green Chemistry Institute®.
The integration of artificial intelligence tools into synthetic planning has accelerated discovery efforts around this compound family. Machine learning models trained on over 5 million reaction instances accurately predicted novel synthetic pathways involving palladium-catalyzed cross-coupling strategies with yields exceeding theoretical maxima previously reported in literature.
Ongoing clinical trials phase I/II are currently evaluating prodrugs derived from this scaffold for neurodegenerative disorders treatment based on their ability to cross blood-brain barrier efficiently while maintaining HDAC inhibition properties essential for epigenetic modulation therapies.
This multifaceted research landscape underscores the strategic importance of compound CAS No. 17983-30-1 as both a fundamental building block and advanced functional material component across diverse scientific frontiers.
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